2-ヨード-3-メチルチオフェン

説明

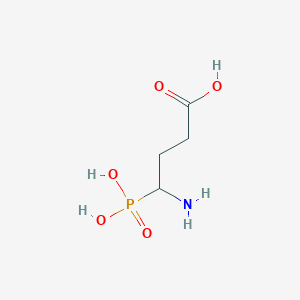

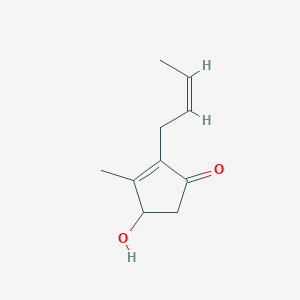

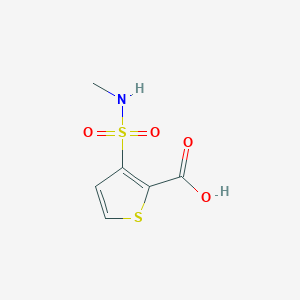

2-Iodo-3-methylthiophene is a halogenated thiophene derivative that has been the subject of various studies due to its potential applications in organic synthesis and materials science. The presence of both iodine and methylthio substituents on the thiophene ring influences its chemical reactivity and physical properties, making it a valuable compound in the field of heterocyclic chemistry.

Synthesis Analysis

The synthesis of 2-Iodo-3-methylthiophene and its derivatives has been explored in several studies. For instance, a dithienylethene synthon containing 5-iodo-2-methylthien-3-yl groups was prepared and used as a starting material for the synthesis of photochromic dithienylethene derivatives . Additionally, a facile approach to synthesize 3-methylthio-substituted thiophenes was reported, which could potentially be adapted for the synthesis of 2-Iodo-3-methylthiophene .

Molecular Structure Analysis

The molecular structure of 2-Iodo-3-methylthiophene derivatives has been investigated using various techniques. X-ray crystallography revealed the molecular structures of related compounds, showing planar but strained skeletal rings and specific arrangements in their crystal structures . Gas electron diffraction combined with microwave spectroscopic data was used to study the molecular structure of 2-methylthiophene, which could provide insights into the structural aspects of its iodinated derivatives .

Chemical Reactions Analysis

The chemical reactivity of 2-Iodo-3-methylthiophene derivatives has been examined through various reactions. For example, the iodinated quaterthiophenes showed novel head-to-head intermolecular interactions due to the presence of a permanent dipole moment induced by the polarizable halogen group . The iodination of 2-methylthiophene led to an unexpected product, 3,4,5-triiodo-2-methylthiophene, demonstrating the complexity of halogenation reactions involving this moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-3-methylthiophene derivatives have been characterized through spectroscopic studies and quantum mechanical calculations. For instance, the spectroscopic properties of a related compound were determined using IR, UV-Vis, and single-crystal X-ray diffraction techniques, and the results were compared with theoretical calculations . Pulse radiolytic studies of 1-Iodo-2-(methylthio)ethane, a compound with a similar structure, provided insights into the formation of intermolecular species with a three-electron bond between sulfur and iodine .

科学的研究の応用

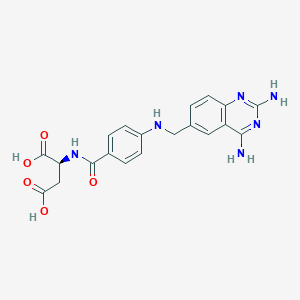

医薬品化学

2-ヨード-3-メチルチオフェンを含むチオフェン系アナログは、潜在的に生物学的に活性な化合物として、科学者にとって大きな関心を集めてきました . それらは、医薬品化学者がさまざまな生物学的効果を持つ高度な化合物を改善するために重要な役割を果たしています .

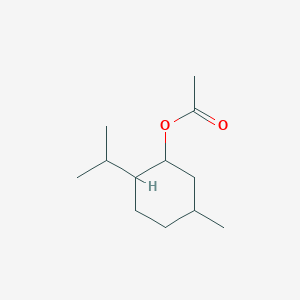

工業化学

チオフェン誘導体は工業化学で利用されています . それらは腐食防止剤として使用され、金属やその他の材料の劣化から保護するのに役立ちます .

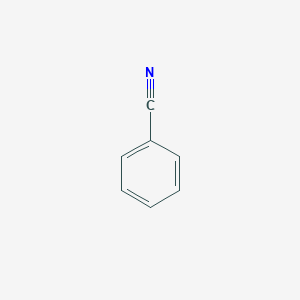

材料科学

材料科学の分野では、チオフェンを介した分子は重要な役割を果たしています . それらは有機半導体の進歩に使用されています <svg class="icon" height="16" p

特性

IUPAC Name |

2-iodo-3-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQICPBFMKDHSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472877 | |

| Record name | 2-IODO-3-METHYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16494-40-9 | |

| Record name | 2-IODO-3-METHYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)